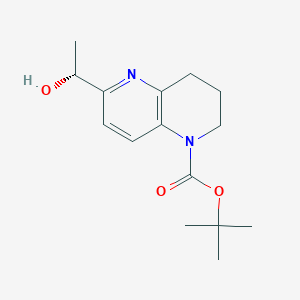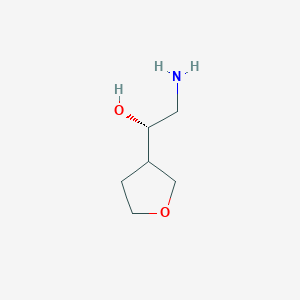
(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a carbon chain. The presence of an oxolane ring (a five-membered ring containing one oxygen atom) adds to its structural complexity. Compounds with such functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can be approached through several synthetic routes. One common method involves the reaction of an oxolane derivative with an appropriate amine under controlled conditions. For instance, the oxirane ring can be opened using an amine to introduce the amino group.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a primary or secondary amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its functional groups.
Industry: Use in the production of polymers or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol exerts its effects would depend on its specific interactions with molecular targets. The amino and hydroxyl groups can participate in hydrogen bonding, making it a potential ligand for various enzymes or receptors. The oxolane ring may also influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol: The enantiomer of the compound .
2-Amino-1-(oxolan-3-yl)ethanol: Without the stereochemistry specified.
2-Amino-1-(tetrahydrofuran-3-yl)ethanol: A similar compound with a different ring structure.
Uniqueness
The specific stereochemistry of (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol may confer unique properties in terms of reactivity and biological activity compared to its enantiomer or other similar compounds. This can be crucial in applications where stereochemistry plays a significant role, such as in drug development.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1S)-2-amino-1-(oxolan-3-yl)ethanol |
InChI |
InChI=1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m1/s1 |
InChI Key |
LVKRONDZCBNFLX-PRJDIBJQSA-N |
Isomeric SMILES |
C1COCC1[C@@H](CN)O |
Canonical SMILES |
C1COCC1C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


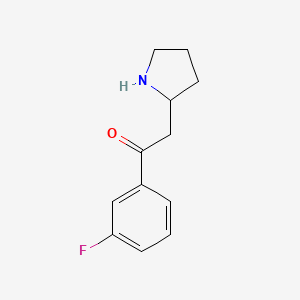
![3-Morpholinospiro[3.3]heptan-1-amine](/img/structure/B13323865.png)
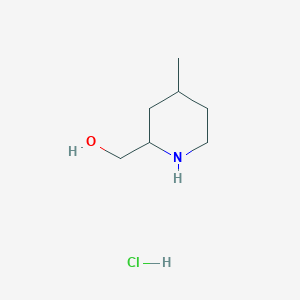
![4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323875.png)
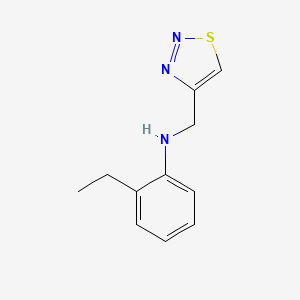
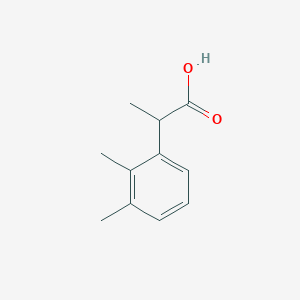
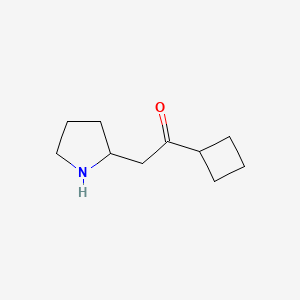
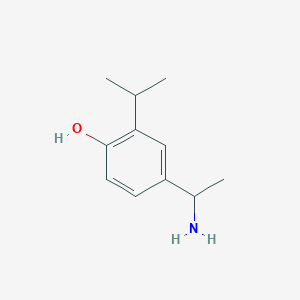

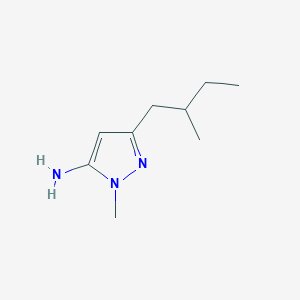
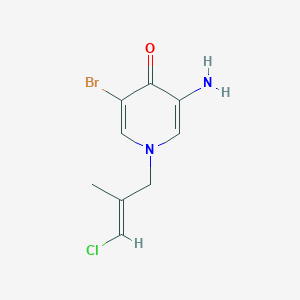
![5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13323905.png)
![N-(2-hydroxyethyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13323907.png)
